molecular formula C10H11F3N2O5S B14947747 3-({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amino)propan-1-ol

3-({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amino)propan-1-ol

Katalognummer: B14947747
Molekulargewicht: 328.27 g/mol
InChI-Schlüssel: NOQAGFFELIUHJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}-1-PROPANOL is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and sulfonyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}-1-PROPANOL typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by sulfonylation and subsequent coupling with propanol derivatives. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}-1-PROPANOL undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.

Wissenschaftliche Forschungsanwendungen

3-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}-1-PROPANOL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}-1-PROPANOL involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological macromolecules. These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)aniline
  • 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride
  • 2-Nitro-4-(trifluoromethyl)phenol

Uniqueness

3-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}-1-PROPANOL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and sulfonyl groups allows for versatile chemical modifications, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C10H11F3N2O5S

Molekulargewicht

328.27 g/mol

IUPAC-Name

3-[2-nitro-4-(trifluoromethylsulfonyl)anilino]propan-1-ol

InChI

InChI=1S/C10H11F3N2O5S/c11-10(12,13)21(19,20)7-2-3-8(14-4-1-5-16)9(6-7)15(17)18/h2-3,6,14,16H,1,4-5H2

InChI-Schlüssel

NOQAGFFELIUHJI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])NCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.